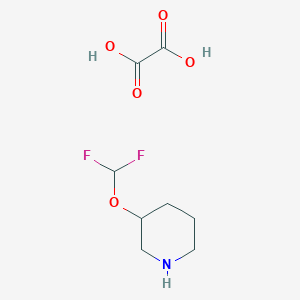

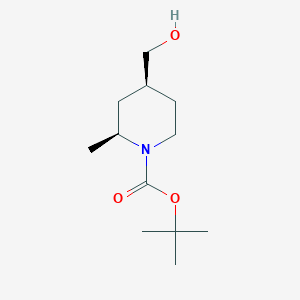

3-(Difluoromethoxy)piperidine oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

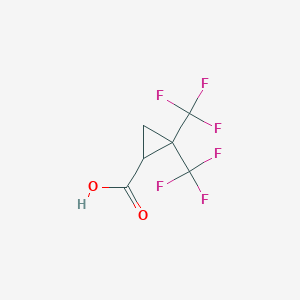

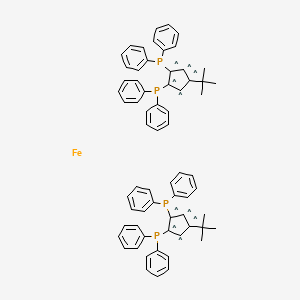

“3-(Difluoromethoxy)piperidine” is an organic compound . It’s a liquid at room temperature . The IUPAC name for this compound is 3-(difluoromethoxy)piperidine . The CAS number is 1240528-91-9 .

Molecular Structure Analysis

The molecular structure of “3-(Difluoromethoxy)piperidine” involves a six-membered ring with five carbon atoms and one nitrogen atom . The difluoromethoxy group is attached to the third carbon atom in the ring .Chemical Reactions Analysis

Piperidine acts as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis

“3-(Difluoromethoxy)piperidine” is a liquid at room temperature . It has a molecular weight of 151.16 . The InChI code for this compound is 1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2 .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Fluorinated piperidines, such as 3-alkoxy-4,4-difluoropiperidines, have been synthesized and utilized as important building blocks in agrochemical and pharmaceutical chemistry. These compounds are achieved through deoxofluorination and selective deprotection processes, indicating their versatility and importance in constructing complex molecules (Surmont et al., 2009).

Material Science and Catalysis

In the realm of material science, mixed-lanthanide metal-organic frameworks (M'LnMOFs) have been synthesized for use as ratiometric luminescent sensors for detecting temperature. These frameworks, incorporating oxalate as an ancillary ligand, demonstrate the role of fluorinated piperidines and related compounds in developing functional materials that respond to environmental stimuli (Yang et al., 2018).

Drug Discovery and Pharmaceutical Chemistry

Fluorinated piperidines are also explored for their pharmacological potentials. For instance, research into histamine H3 receptor ligands has shown that the rigidification of linkers in these molecules, through various moieties including fluorinated groups, can significantly enhance receptor affinity. This underscores the importance of fluorinated piperidines in designing more effective pharmaceutical agents (Wijtmans et al., 2010).

Imaging and Diagnostic Applications

The development of contrast agents for magnetic resonance imaging (MRI) further highlights the utility of fluorinated compounds in scientific research. Nitroxide radicals, which can participate in cellular redox reactions, have been investigated for their potential to act as MRI contrast agents that also exert antioxidant effects. The differential reduction rates of these radicals in various tissues offer a method for assessing intracellular redox status noninvasively (Hyodo et al., 2006).

Safety and Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the study and development of piperidine derivatives, including “3-(Difluoromethoxy)piperidine oxalate”, have significant potential for future research and applications .

Eigenschaften

IUPAC Name |

3-(difluoromethoxy)piperidine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.C2H2O4/c7-6(8)10-5-2-1-3-9-4-5;3-1(4)2(5)6/h5-6,9H,1-4H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAXTSZYGPXOEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(F)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240528-92-0 |

Source

|

| Record name | Piperidine, 3-(difluoromethoxy)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)

![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)

![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)

![4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95%](/img/structure/B6319537.png)